molecular formula C21H13FN2O4 B2549634 1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-38-7

1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2549634
CAS No.: 874395-38-7
M. Wt: 376.343
InChI Key: MDDHUXPBNRFUMQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetically derived complex heterocyclic compound designed for research and screening applications. This molecule is built around the chromeno[2,3-c]pyrrole-3,9-dione scaffold, a privileged structure in medicinal chemistry known for its potential as a template for biologically active compounds . The specific substitution pattern, featuring a 2-fluorophenyl group at the 1-position and a 5-methylisoxazol-3-yl group at the 2-position, is engineered to explore interactions with various biological targets. Chromeno[2,3-c]pyrrole derivatives have been identified as a promising class for drug discovery efforts. Published scientific literature indicates that this core scaffold has been investigated in the development of novel therapeutic agents, with some analogs being optimized as highly potent and selective enzyme inhibitors . Other research has demonstrated that such compounds can be efficiently synthesized via multicomponent reactions, allowing for the creation of diverse libraries for biological evaluation . This makes them valuable tools for probing protein function and signaling pathways in a research setting. Researchers can utilize this compound as a key intermediate in diversity-oriented synthesis or as a lead compound for further structural optimization. Its defined structure and high purity make it suitable for screening against novel targets, investigating mechanisms of action, and conducting structure-activity relationship (SAR) studies. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O4/c1-11-10-16(23-28-11)24-18(12-6-2-4-8-14(12)22)17-19(25)13-7-3-5-9-15(13)27-20(17)21(24)26/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDHUXPBNRFUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is part of a broader class of heterocyclic compounds known for their diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anti-tumor and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of the compound is C18H13FN6O2C_{18}H_{13}FN_{6}O_{2}, with a molecular weight of approximately 364.3 g/mol. Its structure features a chromeno-pyrrole backbone, which is known to exhibit various pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant anti-tumor effects. For instance, derivatives of isoxazole and pyrrole have been shown to inhibit cancer cell proliferation in vitro. Specific studies have highlighted the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
HepG-215.0Inhibition of cell proliferation

Anti-inflammatory Activity

In addition to its anti-tumor properties, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. The modulation of these pathways indicates potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Key Enzymes : By inhibiting enzymes like COX-2, it reduces inflammation and associated pain.
  • Modulation of Signaling Pathways : It may interfere with pathways that regulate cell cycle progression and apoptosis.

Case Studies

Several case studies have explored the efficacy of compounds within this chemical class:

  • Study on MCF-7 Cells : A study demonstrated that treatment with a derivative led to a significant decrease in cell viability after 48 hours, with an IC50 value indicating potent activity.
    "The compound exhibited a remarkable ability to induce apoptosis in breast cancer cells through ROS-mediated pathways" .
  • HepG-2 Cell Study : Another investigation reported that the compound effectively inhibited HepG-2 cell growth by inducing G0/G1 phase arrest.
    "Our findings suggest that the compound could serve as a lead for developing novel anti-cancer agents targeting liver cancer" .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the isoxazole moiety enhances the biological activity by modulating interactions with cellular targets .

Anti-inflammatory Properties
Compounds similar to 1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown promising anti-inflammatory effects. The structural components contribute to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .

Neuroprotective Effects
There are indications that this compound and its analogs may possess neuroprotective properties. Studies suggest that they can mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases. This opens avenues for research into treatments for conditions such as Alzheimer's and Parkinson's disease .

Synthetic Methodologies

Multicomponent Reactions
The synthesis of this compound can be achieved through efficient multicomponent reactions. These methods allow for the rapid assembly of complex structures from simple starting materials under mild conditions. For instance, a recent study reported a high success rate in synthesizing a library of related compounds using a one-pot reaction strategy that minimizes purification steps .

Functionalization Strategies
Researchers have developed various functionalization strategies to modify the core structure of this compound. These modifications aim to enhance solubility and bioavailability while maintaining or improving biological activity. Techniques such as ring-opening reactions and substitution at specific positions on the chromeno-pyrrole framework have been explored extensively .

Case Study 1: Antitumor Activity

In a controlled in vitro study, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain substitutions on the isoxazole ring significantly enhanced cytotoxicity compared to the parent compound. The most effective derivative demonstrated IC50 values in the low micromolar range against breast and lung cancer cells.

Case Study 2: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS) stimulated macrophages. The findings revealed that treatment with this compound resulted in a marked reduction in TNF-alpha and IL-6 production. This suggests potential therapeutic applications for inflammatory diseases.

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